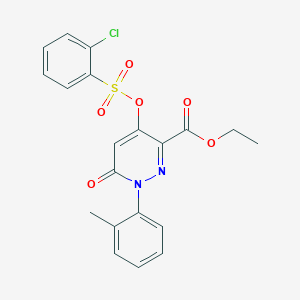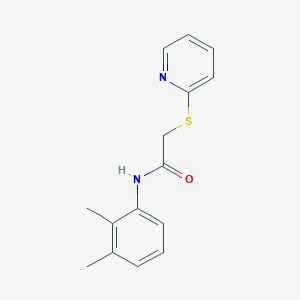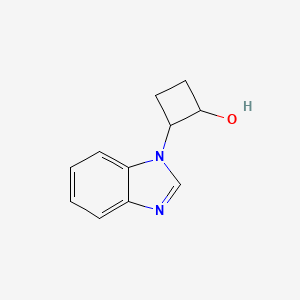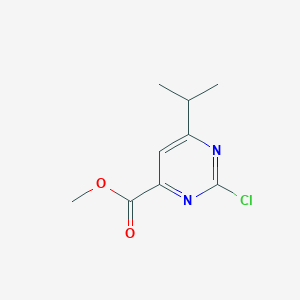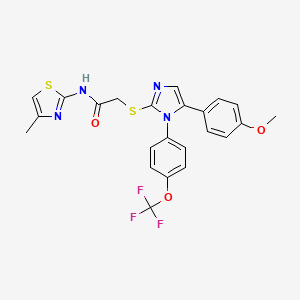
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19F3N4O3S2 and its molecular weight is 520.55. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, the study of [14C]Mirabegron, a β3-adrenoceptor agonist, in healthy male volunteers revealed insights into the drug's absorption, metabolism, and excretion patterns, providing a framework for dosing and therapeutic efficacy (Takusagawa et al., 2012).
Diagnostic and Therapeutic Applications
Compounds that target specific receptors or biological pathways can be used in diagnostics or as therapeutic agents. For example, [11C]GMOM, a PET ligand, binds to the N-methyl-D-aspartate receptor with high specificity and affinity, illustrating its potential use in imaging studies to evaluate neurological conditions and receptor function (van der Doef et al., 2015).
Drug Development and Safety
Understanding the safety profile and therapeutic potential of new compounds is essential in drug development. Research into compounds like Indiplon and Triazolam has explored their psychomotor, subjective, and cognitive effects, providing valuable information on their abuse liability and therapeutic window (Carter et al., 2007).
Environmental and Occupational Health
Studies have also examined the exposure to and effects of chemicals within environmental and occupational settings, as seen in research on pesticide applicators and the potential health risks associated with exposure to certain chemicals (Smith et al., 1992).
Metabolic Pathways and Drug Interactions
Research on the interaction between drugs and metabolic pathways, such as the scavenging of reactive compounds like Methylglyoxal by Metformin, demonstrates the complexity of drug actions and their potential benefits beyond primary therapeutic effects (Kinsky et al., 2016).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S2/c1-14-12-34-21(28-14)29-20(31)13-35-22-27-11-19(15-3-7-17(32-2)8-4-15)30(22)16-5-9-18(10-6-16)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKZTMWSCACAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)

![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)
![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)
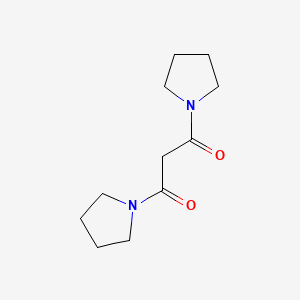
![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)
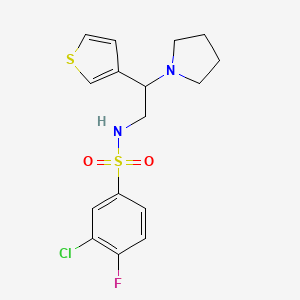

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)

